molecular formula C9H12NS2+ B280590 1-[2,2-Bis(methylthio)vinyl]pyridinium

1-[2,2-Bis(methylthio)vinyl]pyridinium

Cat. No. B280590
M. Wt: 198.3 g/mol
InChI Key: CTIPHILMYHRASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2,2-Bis(methylthio)vinyl]pyridinium, also known as MTTV, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that has a pyridinium ring with a vinyl group and two methylthio groups attached to it. MTTV has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and toxicology.

Mechanism of Action

1-[2,2-Bis(methylthio)vinyl]pyridinium is an irreversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme and forms a covalent bond with the serine residue, thereby inhibiting its activity. This leads to an accumulation of acetylcholine in the synapse, which can have various physiological effects.
Biochemical and physiological effects:
1-[2,2-Bis(methylthio)vinyl]pyridinium has been found to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. 1-[2,2-Bis(methylthio)vinyl]pyridinium has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2,2-Bis(methylthio)vinyl]pyridinium in lab experiments is its specificity for acetylcholinesterase. It has a high affinity for the enzyme and irreversibly inhibits its activity, making it a valuable tool for studying the mechanism of action of this enzyme. However, 1-[2,2-Bis(methylthio)vinyl]pyridinium can also have off-target effects on other proteins, which can complicate the interpretation of experimental results.
List of future directions:
1. Development of 1-[2,2-Bis(methylthio)vinyl]pyridinium derivatives with improved specificity and potency for acetylcholinesterase.
2. Investigation of the potential therapeutic applications of 1-[2,2-Bis(methylthio)vinyl]pyridinium for diseases such as Alzheimer's disease and Parkinson's disease.
3. Study of the effects of 1-[2,2-Bis(methylthio)vinyl]pyridinium on other proteins and enzymes to better understand its mechanism of action.
4. Development of novel techniques for the delivery of 1-[2,2-Bis(methylthio)vinyl]pyridinium to specific tissues and organs.
5. Investigation of the potential use of 1-[2,2-Bis(methylthio)vinyl]pyridinium as a diagnostic tool for diseases that involve acetylcholinesterase dysfunction.
In conclusion, 1-[2,2-Bis(methylthio)vinyl]pyridinium is a valuable tool for scientific research due to its specificity for acetylcholinesterase and its various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

1-[2,2-Bis(methylthio)vinyl]pyridinium can be synthesized by reacting 2-chloro-5-methylthiopyridine with sodium hydride and dimethyl sulfate. The resulting product is then treated with sodium hydroxide to obtain 1-[2,2-Bis(methylthio)vinyl]pyridinium in its pure form.

Scientific Research Applications

1-[2,2-Bis(methylthio)vinyl]pyridinium has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been found to be particularly useful in the study of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. 1-[2,2-Bis(methylthio)vinyl]pyridinium has also been used to study the structure and function of other proteins, such as cytochrome c oxidase and succinate dehydrogenase.

properties

Molecular Formula

C9H12NS2+

Molecular Weight

198.3 g/mol

IUPAC Name

1-[2,2-bis(methylsulfanyl)ethenyl]pyridin-1-ium

InChI

InChI=1S/C9H12NS2/c1-11-9(12-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/q+1

InChI Key

CTIPHILMYHRASM-UHFFFAOYSA-N

SMILES

CSC(=C[N+]1=CC=CC=C1)SC

Canonical SMILES

CSC(=C[N+]1=CC=CC=C1)SC

Origin of Product

United States

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